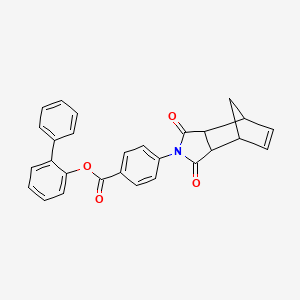
Disodium; phosphoramidon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium phosphoramidon is a compound known for its role as a potent inhibitor of metalloproteinases, particularly thermolysin and other zinc-dependent proteases . It is a microbial metabolite produced by Streptomyces tanashiensis and is widely used in biochemical research due to its ability to inhibit enzymes involved in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium phosphoramidon can be synthesized through the reaction of N-(α-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan with disodium salts under controlled conditions . The compound is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in ethanol and ethyl acetate .
Industrial Production Methods: Industrial production of disodium phosphoramidon involves fermentation processes using Streptomyces tanashiensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium phosphoramidon primarily undergoes hydrolysis and complexation reactions. It is known to inhibit metalloproteinases by binding to the active site of the enzyme, thereby preventing substrate access .
Common Reagents and Conditions: The compound is stable under acidic and neutral conditions but may degrade under strongly basic conditions. Common reagents used in its reactions include water, methanol, and DMSO .
Major Products Formed: The hydrolysis of disodium phosphoramidon yields phosphoryl-L-leucyl-L-tryptophan, which retains inhibitory activity against metalloproteinases .
Applications De Recherche Scientifique
Disodium phosphoramidon has a wide range of applications in scientific research:
Mécanisme D'action
Disodium phosphoramidon exerts its effects by binding to the active site of metalloproteinases, particularly thermolysin, and inhibiting their activity . The compound interacts with the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydrolysis of peptide bonds . This inhibition leads to a decrease in the activity of the enzyme and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
Bestatin: Another potent inhibitor of aminopeptidases and metalloproteinases.
Leupeptin: A protease inhibitor that targets serine and cysteine proteases.
Pepstatin: An inhibitor of aspartic proteases.
Uniqueness: Disodium phosphoramidon is unique in its ability to specifically inhibit zinc-dependent metalloproteinases, making it a valuable tool in research involving these enzymes . Its specificity and potency distinguish it from other protease inhibitors .
Propriétés
Formule moléculaire |
C23H34N3Na2O10P |
|---|---|
Poids moléculaire |
589.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;sodiosodium |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 |
Clé InChI |
FJGLTVKFHSZNQE-ODIUWQMJSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12462298.png)
![2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462300.png)


![{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12462336.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12462348.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12462350.png)
![1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)
![2-[(phenylcarbamothioyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12462361.png)
![N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462369.png)

